molecular formula C16H14ClN5O B4563920 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-70-5

5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4563920
CAS No.: 951894-70-5
M. Wt: 327.77 g/mol
InChI Key: RTFZQCKGDDKPKQ-UHFFFAOYSA-N
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Description

5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O and its molecular weight is 327.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0886878 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of triazole derivatives, including compounds structurally related to 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, involves complex organic reactions that yield a variety of biologically active molecules. These syntheses often aim to introduce functional groups that can interact with biological targets or undergo further chemical transformations. For instance, Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition for the preparation of triazole-containing peptides and HSP90 inhibitors, showcasing the versatility of triazole derivatives in synthesizing bioactive compounds (Ferrini et al., 2015).

Antimicrobial and Antitumor Activities

Research on triazole derivatives extends into evaluating their biological activities, particularly their antimicrobial and antitumor effects. Bektaş et al. (2010) investigated the antimicrobial properties of some new 1,2,4-triazole derivatives, finding that certain compounds exhibit significant activity against a range of microorganisms. This study indicates the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, compounds synthesized from triazole precursors have been evaluated for their antitumor activities, as seen in research by Ji et al. (2018), where certain indazole-carboxamide derivatives showed distinct inhibitory capacities against cancer cell proliferation (Ji et al., 2018).

Properties

IUPAC Name

5-amino-N-(3-chloro-2-methylphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-10-12(17)8-5-9-13(10)19-16(23)14-15(18)22(21-20-14)11-6-3-2-4-7-11/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFZQCKGDDKPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141263
Record name 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951894-70-5
Record name 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951894-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.